tert-Butyl (4-methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)piperidin-4-yl)carbamate
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Overview
Description
tert-Butyl (4-methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)piperidin-4-yl)carbamate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrazinyl group, and a dioxaborolane moiety
Preparation Methods
The synthesis of tert-Butyl (4-methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)piperidin-4-yl)carbamate typically involves multiple steps. One common synthetic route starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. . The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
tert-Butyl (4-methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazinyl and piperidinyl groups, to introduce different substituents.
Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds.
Scientific Research Applications
tert-Butyl (4-methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)piperidin-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.
Biology: The compound is utilized in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drug candidates and other therapeutic agents.
Industry: The compound is employed in the production of advanced materials and in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (4-methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety plays a crucial role in its reactivity, allowing it to participate in coupling reactions and other chemical transformations. The compound’s structure enables it to interact with various enzymes and receptors, potentially leading to biological activity .
Comparison with Similar Compounds
tert-Butyl (4-methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)piperidin-4-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate: This compound has a similar dioxaborolane moiety but differs in the aromatic group attached to the piperidine ring.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate: This compound features a pyrazolyl group instead of a pyrazinyl group, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C21H35BN4O4 |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
tert-butyl N-[4-methyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C21H35BN4O4/c1-18(2,3)28-17(27)25-21(8)9-11-26(12-10-21)16-14-23-15(13-24-16)22-29-19(4,5)20(6,7)30-22/h13-14H,9-12H2,1-8H3,(H,25,27) |
InChI Key |
SYMSBDYCDZLYRH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3CCC(CC3)(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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